molecular formula C10H11NO B13543256 {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol

{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol

Cat. No.: B13543256
M. Wt: 161.20 g/mol
InChI Key: SVYHUQPCQCPUTM-UHFFFAOYSA-N
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Description

{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol is a structurally unique compound that features a bicyclic framework with a nitrogen atom at one of the bridgeheads. This compound is part of the broader class of 1-azabicyclo[1.1.0]butanes, which are known for their high strain and reactivity. The presence of the phenyl group adds to its complexity and potential for diverse chemical reactions.

Chemical Reactions Analysis

Types of Reactions

{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol undergoes a variety of chemical reactions, primarily driven by the strain in its bicyclic structure. These include:

Common Reagents and Conditions

Common reagents used in these reactions include lithium reagents (e.g., tert-butyl lithium), boronic esters, and various nucleophiles. Reaction conditions often involve low temperatures (e.g., -78°C) to stabilize the reactive intermediates .

Major Products

The major products formed from these reactions include functionalized azetidines and other nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol involves the strain-release reactions that occur upon cleavage of the C3-N bond. This cleavage allows for the formation of new bonds and the functionalization of the molecule at the 1,3 positions. The molecular targets and pathways involved in these reactions are primarily driven by the high strain energy of the bicyclic structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol lies in its combination of a highly strained bicyclic structure with a phenyl group and a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-azabicyclo[1.1.0]butan-3-yl(phenyl)methanol

InChI

InChI=1S/C10H11NO/c12-9(10-6-11(10)7-10)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2

InChI Key

SVYHUQPCQCPUTM-UHFFFAOYSA-N

Canonical SMILES

C1C2(N1C2)C(C3=CC=CC=C3)O

Origin of Product

United States

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